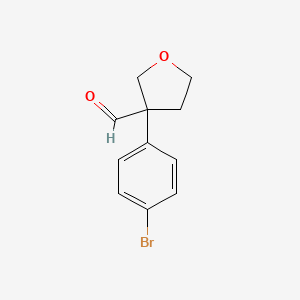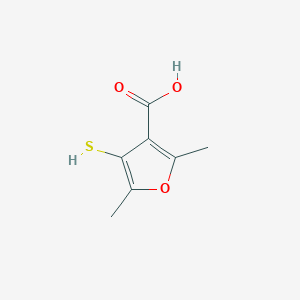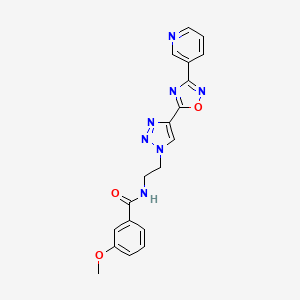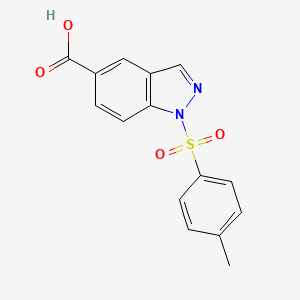![molecular formula C21H23N5O4 B2766642 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034586-99-5](/img/structure/B2766642.png)
3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[1,5-a]pyridine group, a piperazine group, and a benzo[d]oxazolone group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the piperazine and benzo[d]oxazolone groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrazolo[1,5-a]pyridine group, for example, is a fused ring system that contains both nitrogen and carbon atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the piperazine group might be involved in reactions with acids or bases, while the benzo[d]oxazolone group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be predicted using computational chemistry methods .科学的研究の応用
Neuroprotective Agent
This compound has shown promise as a neuroprotective agent due to its ability to penetrate the brain barrier. It could potentially be used in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. The compound’s ability to inhibit RIP1 kinase, which is involved in necroptosis, makes it a candidate for preventing neurodegenerative processes .
Anti-inflammatory Applications
The inhibition of RIP1 kinase also suggests that the compound could serve as an anti-inflammatory agent. This application could be particularly beneficial in chronic inflammatory diseases, where controlling the inflammatory response is crucial for managing symptoms and preventing disease progression .
Cancer Therapeutics
RIP1 kinase is known to play a role in cancer cell survival. Therefore, inhibitors of this kinase, like our compound, could be used to induce cell death in cancer cells, offering a new avenue for cancer treatment. This could be particularly useful in cancers that are resistant to traditional chemotherapy .
Treatment of Viral Infections
The compound’s ability to affect viral replication by interfering with host cell processes makes it a potential therapeutic agent for treating viral infections. For example, it could be used to inhibit the replication of the Hepatitis B virus (HBV), which is a significant global health concern .
Drug Development and Kinetic Studies
The compound’s structure–kinetic relationship can be analyzed to understand how its chemical structure affects its interaction with biological targets. This information is valuable for drug development, as it helps in designing more effective and targeted medications .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[2-oxo-2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c27-19(14-25-17-6-1-2-7-18(17)30-21(25)29)23-9-11-24(12-10-23)20(28)15-13-22-26-8-4-3-5-16(15)26/h1-2,6-7,13H,3-5,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRRTMATTANILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(3,4-dimethoxyphenethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2766560.png)
![2-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B2766561.png)
![3-[(3-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2766564.png)



![2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2766570.png)
![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2766571.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766573.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2766576.png)


